[3-Methyl-4-(phenylsulfanyl)-1,2-oxazol-5-yl](phenyl)methanone
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Overview
Description
3-Methyl-4-(phenylsulfanyl)-1,2-oxazol-5-ylmethanone is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a phenylsulfanyl group and a phenylmethanone group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(phenylsulfanyl)-1,2-oxazol-5-ylmethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-(phenylsulfanyl)-1,2-oxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(phenylsulfanyl)-1,2-oxazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
3-Methyl-4-(phenylsulfanyl)-1,2-oxazol-5-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(phenylsulfanyl)-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxazole ring may also interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(phenylsulfanyl)-1,2-oxazol-5-ylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
3-Methyl-4-(phenylsulfanyl)-1,2-oxazol-5-ylamine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
3-Methyl-4-(phenylsulfanyl)-1,2-oxazol-5-ylmethanone is unique due to its combination of a phenylsulfanyl group and a phenylmethanone group attached to an oxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
916919-46-5 |
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Molecular Formula |
C17H13NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3-methyl-4-phenylsulfanyl-1,2-oxazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO2S/c1-12-17(21-14-10-6-3-7-11-14)16(20-18-12)15(19)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
GRQJNPRUGTUBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1SC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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